methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- (1S,3aR,4S,6aR)-1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Uniqueness
Methyl 3-({[4-(3,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N4O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 3-[[4-(3,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C24H26N4O5/c1-14-5-6-15(23(29)33-4)11-20(14)27-24(30)28-8-7-19-21(26-13-25-19)22(28)16-9-17(31-2)12-18(10-16)32-3/h5-6,9-13,22H,7-8H2,1-4H3,(H,25,26)(H,27,30) |
InChI Key |
GAUQUKOLIPYLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC(=C4)OC)OC)N=CN3 |
Origin of Product |
United States |
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